N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-oxadiazole core, a 1-ethylpyrazole substituent, and an oxazolidinone-linked acetamide group. The oxadiazole and oxazolidinone moieties are pharmacologically significant, often associated with antimicrobial and anti-inflammatory activities. The ethylpyrazole group may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-2-19-7-9(5-15-19)12-16-11(23-17-12)6-14-10(20)8-18-3-4-22-13(18)21/h5,7H,2-4,6,8H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMLZDVHLKZEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide involves multi-step organic synthesis. Key steps include the formation of the pyrazole, oxadiazole, and oxazolidinone moieties.
Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate
Starting Materials: : Ethyl hydrazine and β-ketoester.
Conditions: : Acidic or basic conditions can facilitate cyclization.
Synthesis of the 1,2,4-oxadiazole ring
Starting Materials: : Acyl hydrazine and carboxylic acid derivatives.
Conditions: : Dehydrating agents under reflux conditions.
Assembly of the oxazolidinone unit
Starting Materials: : Amino alcohol and carbonate esters.
Conditions: : Catalytic amounts of base.
Final Coupling Reaction
Starting Materials: : Each intermediate.
Conditions: : Mild heating in a solvent like dichloromethane or DMF with coupling agents.
Industrial Production Methods
In an industrial setting, these methods are optimized for scalability, often involving continuous flow processes and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form various oxidation products.
Reduction: : Undergoes reduction with agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated solvents, catalytic bases.
Major Products Formed
From Oxidation: : Oxidized forms with hydroxyl or carbonyl groups.
From Reduction: : Corresponding alcohols or amines.
From Substitution: : Varied functionalized derivatives depending on the substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant activity against various cancer cell lines. In one study, a series of oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including SNB-19 and OVCAR-8 . The structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide suggests it may possess similar properties due to the presence of both oxadiazole and oxazolidinone groups.
Anti-inflammatory Properties
Research indicates that compounds with oxadiazole structures can exhibit anti-inflammatory effects. The synthesis of various substituted oxadiazoles has been linked to reduced inflammation markers in vitro . The specific compound could potentially be evaluated for its ability to modulate inflammatory pathways, making it a candidate for further pharmacological studies.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. Studies have reported that certain oxadiazole compounds demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . Given that this compound incorporates oxadiazole in its structure, it may also exhibit similar antimicrobial properties.
Synthesis and Characterization
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-y)acetamide typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as FTIR spectroscopy and NMR spectroscopy are commonly employed to confirm the structure of synthesized compounds .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of related compounds:
Mechanism of Action
This compound's mechanism of action involves interactions at the molecular level with target proteins and enzymes, often inhibiting or activating specific biochemical pathways. Its functional groups allow for diverse binding affinities and specificities, modulating biological activity in complex ways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include derivatives featuring heterocyclic cores (e.g., thiazoles, pyrazoles) paired with acetamide or oxazolidinone groups. A key comparator is N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41), detailed in the provided evidence . Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Differences
Substituent Effects : The ethylpyrazole group in the target compound may offer better metabolic stability compared to Compound 41’s phenyl group, which is prone to oxidative metabolism.
Synthetic Complexity : The target compound’s oxadiazole formation requires cyclization of amidoximes, a step sensitive to reaction conditions, whereas Compound 41’s thiazole synthesis (via Hantzsch-type reactions) is more straightforward .
Research Findings and Inferences
Pharmacological Activity
- Antimicrobial Potential: The oxazolidinone moiety suggests activity against Gram-positive bacteria (e.g., Staphylococcus aureus), akin to linezolid. However, the ethylpyrazole-oxadiazole combination may broaden spectrum or improve resistance profiles compared to thiazole-based analogs like Compound 41.
- Metabolic Stability : Ethylpyrazole’s lower steric hindrance vs. phenyl groups (as in Compound 41) could enhance hepatic stability, as evidenced by higher yields in intermediate synthesis steps .
Limitations and Contradictions
- While Compound 41’s phenyl group may limit solubility, the target compound’s oxazolidinone could counteract this, but experimental validation is needed.
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazole moiety linked to an oxadiazole and an oxazolidinone. The general formula can be expressed as:
Synthesis
The synthesis involves multiple steps, typically starting with the formation of the pyrazole and oxadiazole rings, followed by coupling reactions to introduce the oxazolidinone component. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens:
| Compound | Target Pathogen | EC50 (μg/mL) |
|---|---|---|
| 7c | Xanthomonas oryzae | 7.40 |
| 9a | Pseudomonas syringae | 12.85 |
| 5m | Rhizoctonia solani | Moderate activity |
These results indicate that compounds featuring the oxadiazole ring can effectively inhibit bacterial growth, suggesting potential applications in agriculture and medicine .
2.2 Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Similar derivatives have shown efficacy in cell cycle arrest at the S phase, leading to programmed cell death . The interaction with microtubules is a common mechanism for anticancer agents, disrupting normal cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
3.1 Microtubule Disruption
The compound may interact with tubulin, inhibiting its polymerization and leading to disrupted microtubule dynamics. This action is crucial for cancer treatments as it can halt the proliferation of cancer cells.
3.2 Antibacterial Mechanism
For antimicrobial effects, the compound likely interferes with bacterial cell wall synthesis or function, similar to other oxadiazole derivatives that have shown broad-spectrum activity against phytopathogenic bacteria and fungi .
4. Case Studies
Several studies have evaluated the biological activity of similar compounds:
Case Study 1: Antibacterial Efficacy
A series of pyrazole-containing oxadiazoles were tested against Xanthomonas species, demonstrating EC50 values significantly lower than those of traditional bactericides . This suggests a promising alternative for agricultural applications.
Case Study 2: Anticancer Potential
In vitro studies revealed that derivatives similar to this compound induced apoptosis in various cancer cell lines through microtubule stabilization .
Q & A
Q. What are the optimal synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide, and what reaction conditions are critical for yield and purity?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including cyclization of oxadiazole and pyrazole precursors, followed by coupling with an oxazolidinone-acetamide moiety. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic or basic conditions .
- Pyrazole functionalization : Substituent introduction (e.g., ethyl group) via nucleophilic substitution or cross-coupling reactions .
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole-pyrazole core to the oxazolidinone-acetamide group .
Critical conditions: Temperature (60–80°C for cyclization), pH control (neutral for coupling), and purification via flash chromatography or recrystallization .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ethyl group on pyrazole, oxadiazole-oxygen linkage) via H and C NMR. For example, the ethyl group’s triplet (δ ~1.4 ppm) and quartet (δ ~4.3 ppm) in H NMR .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 375.15) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% with C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains, given structural similarity to oxazolidinone antibiotics .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
- Enzyme Inhibition : Target enzymes like bacterial ribosomes (23S rRNA binding) or human kinases, using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s antimicrobial efficacy?
- Methodological Answer :
- Substituent Variation : Modify the ethyl group on pyrazole to bulkier alkyl chains (e.g., propyl, isopropyl) or aromatic rings to enhance target binding. Assess impact on MIC values .
- Oxadiazole Replacement : Test 1,3,4-thiadiazole or triazole analogs to evaluate heterocycle-dependent activity .
- Docking Studies : Use AutoDock Vina to model interactions with bacterial ribosomes or kinase active sites, prioritizing residues with hydrogen bonding (e.g., oxazolidinone carbonyl) .
Q. What computational methods can predict solubility and bioavailability challenges for this compound?
- Methodological Answer :
- LogP Calculation : Use ChemAxon or Schrödinger’s QikProp to predict logP (~2.5 for current structure). Higher logP (>3) may require phosphate prodrug strategies (e.g., as in teraryl oxazolidinones ).
- Solubility Prediction : AqSolDB or SwissADME to identify poor aqueous solubility (<0.1 mg/mL). Mitigate via co-solvents (e.g., PEG-400) or nanoparticle formulations .
- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to assess gastrointestinal absorption .
Q. How can researchers resolve contradictory data in biological activity across different assays?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., linezolid for antimicrobial assays) .
- Metabolite Interference : Use LC-MS to detect degradation products in cell-based assays (e.g., oxazolidinone ring opening) .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in bacterial lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
